molecular formula C17H14ClF3N2O4 B11477275 Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11477275
M. Wt: 402.7 g/mol
InChI Key: ZLXFYGTXYPGSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields. This compound features a trifluoromethyl group, a hydroxy group, and a carbamoyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

    Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 4-aminophenol to form 4-{[(4-chlorophenyl)carbamoyl]amino}phenol.

    Esterification: Finally, the compound is esterified with methanol in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, while the hydroxy and carbamoyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-{[(4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-{[(4-bromophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-{[(4-methylphenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

The presence of the 4-chlorophenyl group in Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate imparts unique electronic and steric properties compared to its analogs. This makes it particularly effective in certain chemical reactions and biological interactions, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H14ClF3N2O4

Molecular Weight

402.7 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C17H14ClF3N2O4/c1-27-14(24)16(26,17(19,20)21)10-2-6-12(7-3-10)22-15(25)23-13-8-4-11(18)5-9-13/h2-9,26H,1H3,(H2,22,23,25)

InChI Key

ZLXFYGTXYPGSPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.